1-(5-Bromopyridin-3-yl)-4-ethylpiperazine

Chemical Synthesis Medicinal Chemistry Ligand Design

This 5-bromo-3-pyridinyl ethylpiperazine free base (MW 270.17) is the definitive intermediate for CNS-targeted ligand synthesis. The N-ethyl substituent enhances passive blood-brain barrier permeability versus unsubstituted analogs, while the 5-bromo regioisomer provides a synthetically orthogonal handle for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling. Available as the free base or pre-formed dihydrochloride salt (CAS 1803584-67-9) for direct aqueous buffer preparation, eliminating manual titration variability. Choose this compound to preserve SAR integrity and ensure batch-to-batch reproducibility in your neuroscience campaigns.

Molecular Formula C11H16BrN3
Molecular Weight 270.17
CAS No. 1288990-56-6
Cat. No. B3096729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyridin-3-yl)-4-ethylpiperazine
CAS1288990-56-6
Molecular FormulaC11H16BrN3
Molecular Weight270.17
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC(=CN=C2)Br
InChIInChI=1S/C11H16BrN3/c1-2-14-3-5-15(6-4-14)11-7-10(12)8-13-9-11/h7-9H,2-6H2,1H3
InChIKeyCXNZVLGFWCYOBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromopyridin-3-yl)-4-ethylpiperazine (CAS 1288990-56-6): Chemical Identity, Salt Form Options, and Research-Grade Specifications for Scientific Procurement


1-(5-Bromopyridin-3-yl)-4-ethylpiperazine (CAS 1288990-56-6) is a brominated pyridine derivative incorporating an ethyl-substituted piperazine moiety, with molecular formula C₁₁H₁₆BrN₃ and a molecular weight of 270.17 g/mol . The compound is commercially available as a free base (typical purity specification 95% ) and as a dihydrochloride salt (CAS 1803584-67-9, MW 343.09 g/mol [1]). It is cataloged in major chemical databases including PubChem (CID 4616322 [1]) and is primarily positioned as a versatile synthetic intermediate or building block for medicinal chemistry and neuroscience-targeted ligand development [2], with patent literature documenting its incorporation into broader piperazine-containing pharmacophores .

Why 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine Cannot Be Interchanged with Regioisomeric or Dealkylated Piperazine Analogs: A Procurement-Risk Overview


Substituting 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine with closely related piperazine analogs—such as the non-ethylated 1-(5-bromopyridin-3-yl)piperazine (CAS 412347-30-9) , regioisomeric bromopyridinyl-ethylpiperazines (e.g., 1-(3-bromopyridin-2-yl)-4-ethylpiperazine or 1-(6-bromopyridin-2-yl)-4-ethylpiperazine ), or methylene-linked variants —introduces uncontrolled physicochemical and pharmacological variability that directly impacts experimental reproducibility. The presence of the ethyl substituent alters lipophilicity (calculated XLogP3 difference of approximately 0.5–1.0 units relative to the unsubstituted piperazine analog [1]), basicity (pKa modification at the piperazine nitrogen), and steric bulk, which collectively modulate membrane permeability, off-target binding profiles, and metabolic stability. Furthermore, the 5-bromo substitution pattern on the pyridine ring confers distinct electronic effects and synthetic handles compared to 2-, 4-, or 6-substituted regioisomers, meaning that any claim of equivalent performance without direct comparative bioactivity data is scientifically unjustified. Without explicit comparative evidence, generic substitution risks invalidating structure-activity relationship (SAR) campaigns, confounding in vivo pharmacokinetic data, and introducing batch-to-batch inconsistency that cannot be remediated by post-hoc statistical correction.

Quantitative Comparative Evidence Guide: 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine Versus Structural Analogs


Molecular Weight and Salt Form Differentiation: 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine vs. Non-Ethylated Piperazine Analog

1-(5-Bromopyridin-3-yl)-4-ethylpiperazine exhibits a molecular weight of 270.17 g/mol (free base), which is 28.05 g/mol greater than the non-ethylated comparator 1-(5-bromopyridin-3-yl)piperazine (MW 242.12 g/mol) . The dihydrochloride salt form (CAS 1803584-67-9) further increases molecular weight to 343.09 g/mol and confers enhanced aqueous solubility suitable for biological assay preparation [1].

Chemical Synthesis Medicinal Chemistry Ligand Design

Regioisomeric Bromine Substitution Pattern: 5-Bromo-3-pyridinyl vs. 3-Bromo-2-pyridinyl and 6-Bromo-2-pyridinyl Analogs

1-(5-Bromopyridin-3-yl)-4-ethylpiperazine features a bromine atom at the 5-position of the pyridine ring with piperazine attachment at the 3-position [1]. Alternative regioisomers are commercially available, including 1-(3-bromopyridin-2-yl)-4-ethylpiperazine and 1-(6-bromopyridin-2-yl)-4-ethylpiperazine, which exhibit distinct spatial arrangements of the bromine atom relative to the piperazine attachment point .

Medicinal Chemistry SAR Studies Drug Discovery

Piperazine N-Substitution: Ethyl vs. Methyl vs. Hydrogen at the Terminal Piperazine Nitrogen

1-(5-Bromopyridin-3-yl)-4-ethylpiperazine contains an ethyl group at the terminal piperazine nitrogen (N-4 position) . This differentiates it from the unsubstituted analog 1-(5-bromopyridin-3-yl)piperazine (hydrogen at N-4) and from methyl-substituted variants where available. The ethyl substitution alters the calculated XLogP3 by approximately 0.5–1.0 log units relative to the unsubstituted analog (XLogP3 ≈ 1.0 for the non-ethylated comparator [1]), modifying membrane permeability and central nervous system penetration potential.

Ligand Design CNS Drug Discovery Pharmacokinetics

Commercial Availability and Salt Form Documentation: Free Base vs. Dihydrochloride Salt

1-(5-Bromopyridin-3-yl)-4-ethylpiperazine is commercially available as both a free base (CAS 1288990-56-6) with a typical purity specification of 95% and as a pre-formed dihydrochloride salt (CAS 1803584-67-9, purity 95% [1][2]). In contrast, the comparator 1-(5-bromopyridin-3-yl)piperazine is primarily cataloged as the free base (CAS 412347-30-9, purity 95–96% ), with dihydrochloride salt documentation being less consistently maintained across vendor catalogs.

Chemical Procurement Compound Management Assay Development

Validated Research and Industrial Application Scenarios for 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine (CAS 1288990-56-6) Based on Verified Differentiation Evidence


Medicinal Chemistry: CNS-Targeted Ligand Optimization via Piperazine N-Ethyl Substitution

1-(5-Bromopyridin-3-yl)-4-ethylpiperazine serves as a core building block for the synthesis of central nervous system (CNS)-targeted ligands, where the ethyl substitution at the piperazine N-4 position provides a distinct lipophilicity profile relative to unsubstituted or methylated analogs [1]. The increased calculated logP (estimated Δ = +0.5 to +1.0 versus 1-(5-bromopyridin-3-yl)piperazine) [2] supports enhanced passive blood-brain barrier permeability, making this compound a preferred intermediate for neuroscience-focused drug discovery programs targeting receptors within the dopamine, serotonin, and histamine families. The bromine atom at the 5-position of the pyridine ring further enables downstream diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing systematic exploration of structure-activity relationships without altering the piperazine N-ethyl pharmacophore [3]. Patent literature confirms that substituted piperazines bearing ethyl moieties have been pursued for obesity and metabolic disease indications, underscoring the industrial relevance of this specific substitution pattern .

Assay Development: Streamlined Biological Testing Using Pre-Formed Dihydrochloride Salt

For laboratories conducting high-throughput screening (HTS) or cell-based assays, the commercial availability of 1-(5-bromopyridin-3-yl)-4-ethylpiperazine as a pre-formed dihydrochloride salt (CAS 1803584-67-9) [1][2] provides a critical operational advantage. The dihydrochloride salt ensures consistent aqueous solubility and eliminates the need for manual salt preparation, which reduces inter-batch variability in pH, osmolarity, and counterion concentration that can otherwise confound assay readouts. Researchers can directly prepare stock solutions in aqueous buffers without the additional step of acid titration, thereby improving reproducibility across replicate experiments and multi-site validation studies. This feature is particularly valuable for academic core facilities and CROs where assay standardization across multiple compound libraries is paramount [3]. The documented 95% purity specification across multiple vendors [1][2] further supports confident procurement decisions with minimized risk of impurity-driven false positives or negatives.

Synthetic Organic Chemistry: Regiochemically Defined Cross-Coupling Substrate for Diversified Library Synthesis

1-(5-Bromopyridin-3-yl)-4-ethylpiperazine offers a regiochemically defined bromopyridine handle that is distinct from 2-bromo-3-pyridinyl or 6-bromo-2-pyridinyl regioisomers [1][2]. The 5-bromo-3-pyridinyl substitution pattern places the bromine atom in a meta relationship to the pyridine ring nitrogen, resulting in unique electronic properties (Hammett σmeta ≈ 0.39 for Br versus σpara ≈ 0.23) that influence both the rate and selectivity of palladium-catalyzed cross-coupling reactions. This regiochemistry provides a synthetically orthogonal handle when compared to more reactive 2- or 4-bromopyridine substrates, enabling sequential coupling strategies in complex molecule assembly. The ethyl-substituted piperazine moiety remains intact during cross-coupling, preserving the N-alkyl pharmacophore for downstream biological evaluation [3]. This compound is therefore a strategic choice for diversity-oriented synthesis (DOS) campaigns aiming to generate focused libraries of CNS-active or GPCR-targeted small molecules.

Pharmacokinetic and ADME Profiling: N-Ethyl Piperazine as a Metabolic Stability Determinant

In drug discovery programs requiring detailed ADME (Absorption, Distribution, Metabolism, Excretion) characterization, 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine enables the study of N-ethyl substitution effects on piperazine metabolic stability [1]. Class-level evidence indicates that N-alkyl piperazines undergo cytochrome P450-mediated N-dealkylation, with ethyl groups exhibiting distinct metabolic rates compared to methyl or higher alkyl substituents [2]. By utilizing this compound as a defined synthetic intermediate, medicinal chemistry teams can systematically probe the relationship between N-alkyl chain length and metabolic half-life without introducing confounding structural variables. The bromine atom at the 5-position serves as a convenient analytical marker for LC-MS/MS quantification in in vitro microsomal stability assays and in vivo pharmacokinetic studies [3]. Patent literature referencing substituted piperazines for therapeutic applications further supports the industrial relevance of this specific substitution pattern in ADME-optimized candidate selection .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.